N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(2-pyridinyloxy)ethyl]amine
Description
N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(2-pyridinyloxy)ethyl]amine is a structurally complex amine derivative featuring:
- A 3-methoxy-4-(2-thienylmethoxy)benzyl moiety, where the benzene ring is substituted with a methoxy group at position 3 and a 2-thienylmethoxy group at position 2.
- An N-[2-(2-pyridinyloxy)ethyl]amine side chain, comprising a pyridine ring linked via an ether-oxygen to an ethylamine group.
This compound’s design integrates aromatic, heterocyclic, and ether functionalities, which are common in pharmaceuticals targeting receptors or enzymes.
Properties
Molecular Formula |
C20H22N2O3S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C20H22N2O3S/c1-23-19-13-16(7-8-18(19)25-15-17-5-4-12-26-17)14-21-10-11-24-20-6-2-3-9-22-20/h2-9,12-13,21H,10-11,14-15H2,1H3 |
InChI Key |
PUMWMUQKAJDRJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCOC2=CC=CC=N2)OCC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}[2-(pyridin-2-yloxy)ethyl]amine typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. Common synthetic methods include:
Thiophene Synthesis: Thiophene derivatives can be synthesized via condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses.
Pyridine Synthesis: Pyridine derivatives are often synthesized through cyclization reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the thiophene and pyridine derivatives with the methoxyphenylmethylamine under conditions that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}[2-(pyridin-2-yloxy)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions to form sulfoxides or N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}[2-(pyridin-2-yloxy)ethyl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of {[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}[2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s unique features are best contextualized by comparing it to structurally related molecules:
*Estimated based on molecular formula.
Key Observations:
Ether Linkages and Aromatic Substitutions: The target compound’s 4-(2-thienylmethoxy) group distinguishes it from analogs like 8f (), which uses a pyridinylmethoxy substitution. The 3-methoxy substitution is conserved in several analogs (e.g., 8f, ), suggesting its role in steric or electronic modulation of receptor binding.
Amine Side Chain Variations :
- The N-[2-(2-pyridinyloxy)ethyl]amine group is structurally distinct from the pyridinylmethylamine groups in and . The ethyloxy spacer may improve conformational flexibility for target engagement.
Physicochemical Properties
- Hydrogen Bonding: The pyridinyloxy group may act as a hydrogen bond acceptor, while the amine side chain provides a donor site, critical for target interactions.
Biological Activity
N-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(2-pyridinyloxy)ethyl]amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of activating the Nrf2 pathway. This pathway plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation, making it a target for therapeutic interventions in various diseases.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methoxy group, a thienylmethoxy moiety, and a pyridinyloxy group, which contribute to its biological activity.
The primary mechanism of action for this compound is its ability to activate the Nrf2 transcription factor. Activation of Nrf2 leads to the expression of various antioxidant proteins that protect against cellular damage induced by reactive oxygen species (ROS). This activation is particularly relevant in conditions characterized by oxidative stress, such as neurodegenerative diseases and cancer.
Biological Activity Overview
Recent studies have highlighted several key biological activities associated with this compound:
- Antioxidant Activity : The compound has been shown to significantly enhance the antioxidant response element (ARE) activity, leading to increased production of antioxidant enzymes such as glutathione S-transferase and heme oxygenase-1.
- Anti-inflammatory Effects : By modulating the Nrf2 pathway, the compound also exhibits anti-inflammatory properties, reducing the expression of pro-inflammatory cytokines.
- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease models.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Increases ARE activity | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Neuroprotection | Protects neuronal cells in vitro |
Case Studies
- Neuroprotection in Animal Models : A study conducted on mice subjected to oxidative stress demonstrated that administration of this compound resulted in significant preservation of neuronal integrity and function compared to control groups. The mechanisms were linked to enhanced Nrf2 activation and subsequent upregulation of antioxidant defenses.
- Inflammation Reduction in Cell Cultures : In vitro experiments using macrophage cell lines showed that treatment with the compound led to a decrease in the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This suggests its potential utility in managing inflammatory conditions.
Research Findings
Research findings indicate that compounds similar to this compound can be pivotal in developing therapeutic strategies against oxidative stress-related diseases. The activation of the Nrf2 pathway appears to be a common mechanism through which these compounds exert their protective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
